1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, linked to a piperazine ring substituted with a 3-methylbenzyl group
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Sulfonylation: The pyrazole ring is then sulfonylated using a suitable sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperazine Substitution: The final step involves the reaction of the sulfonylated pyrazole with 4-(3-methylbenzyl)piperazine under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration in pathogenic fungi and bacteria.
Receptor Binding: It may bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
The pathways involved in its mechanism of action include the inhibition of key metabolic processes and the modulation of signal transduction pathways.
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine can be compared with other similar compounds:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl-pyrazole core but differs in its functional groups and overall structure.
Isopyrazam: A fungicide with a similar pyrazole structure but different substituents, used in crop protection.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20F2N4O2S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H20F2N4O2S/c1-13-3-2-4-14(9-13)11-20-5-7-21(8-6-20)25(23,24)15-10-19-22(12-15)16(17)18/h2-4,9-10,12,16H,5-8,11H2,1H3 |
InChI Key |
HGZGJJYXNRRWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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